molecular formula C11H10Cl2O3 B3025015 5-(2,5-Dichlorophenyl)-5-oxovaleric acid CAS No. 898791-29-2

5-(2,5-Dichlorophenyl)-5-oxovaleric acid

Cat. No. B3025015
M. Wt: 261.1 g/mol
InChI Key: PPPNYNZRKLDHJI-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)-5-oxovaleric acid, also known as 5-DCOVA, is a synthetic compound that has been studied for its potential applications in various scientific fields. It has been studied for its ability to act as a chelating agent, its use as a reagent in organic synthesis, and its potential application in drug delivery.

Scientific Research Applications

1. Role in Synthesis and Analysis

5-Chlorovaleroyl chloride, closely related to 5-(2,5-Dichlorophenyl)-5-oxovaleric acid, is used as an alkylating agent in the synthesis of pharmaceutical intermediates and other specialty chemicals. Its impurities are monitored due to their impact on the final product's quality. A GC-FID method has been developed for analyzing low-level impurities of 5-chlorovaleroyl chloride (Tang, Kim, Miller, & Lloyd, 2010).

2. Involvement in Metabolic Pathways

4,5-Dioxovaleric acid, which bears structural similarity to 5-(2,5-Dichlorophenyl)-5-oxovaleric acid, is involved in chlorophyll biosynthesis in green algae. It was believed to be an intermediate between 2-oxoglutarate and 5-aminolevulinic acid, although this role has been contested (Meisch, Reinle, & Wolf, 1985).

3. Relevance in Brown and Beige Adipose Tissue Function

Brown and beige adipose tissues secrete small molecule metabokines, including 5-oxoproline, which are functionally associated with systemic energy expenditure. These metabokines signal through specific pathways to induce mitochondrial oxidative energy metabolism (Whitehead et al., 2021).

4. Synthetic Applications in Pharmaceutical Chemistry

The compound 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, structurally related to 5-(2,5-Dichlorophenyl)-5-oxovaleric acid, has been used in the synthesis of novel heterocyclic compounds with potential biological activity, demonstrating the versatility of these compounds in pharmaceutical research (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

properties

IUPAC Name

5-(2,5-dichlorophenyl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-7-4-5-9(13)8(6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPNYNZRKLDHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645417
Record name 5-(2,5-Dichlorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dichlorophenyl)-5-oxovaleric acid

CAS RN

898791-29-2
Record name 2,5-Dichloro-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,5-Dichlorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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